molecular formula C12H12O3 B14375666 3-Oxo-1,2,3,3a-tetrahydroazulen-6-yl acetate CAS No. 90266-07-2

3-Oxo-1,2,3,3a-tetrahydroazulen-6-yl acetate

Cat. No.: B14375666
CAS No.: 90266-07-2
M. Wt: 204.22 g/mol
InChI Key: WSZOUEXCYYKSKI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1,2,3,3a-tetrahydroazulen-6-yl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by acetylation to introduce the acetate group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often employing advanced techniques such as catalytic hydrogenation or high-pressure reactions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1,2,3,3a-tetrahydroazulen-6-yl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Research has explored its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Oxo-1,2,3,3a-tetrahydroazulen-6-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azulenones: Compounds with a similar bicyclic ring structure.

    Thiazoles: Heterocyclic compounds with sulfur and nitrogen atoms in the ring.

    Triazoles: Compounds containing a five-membered ring with three nitrogen atoms.

Uniqueness

3-Oxo-1,2,3,3a-tetrahydroazulen-6-yl acetate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to other azulenones, it may exhibit different reactivity or bioactivity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

90266-07-2

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(3-oxo-2,3a-dihydro-1H-azulen-6-yl) acetate

InChI

InChI=1S/C12H12O3/c1-8(13)15-10-4-2-9-3-7-12(14)11(9)6-5-10/h2,4-6,11H,3,7H2,1H3

InChI Key

WSZOUEXCYYKSKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C2CCC(=O)C2C=C1

Origin of Product

United States

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